Welcome to the BenchChem Online Store!
molecular formula C15H11NO2 B3052050 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one CAS No. 3813-93-2

2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Cat. No. B3052050
M. Wt: 237.25 g/mol
InChI Key: NFHVMJUQDROCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093273B2

Procedure details

1-(2-Amino-phenyl)-3-(4-methoxy-phenyl)-propane-1,3-dione (375 mg, 1.49 mmol) was dissolved in 48% HBr (15 mL) and refluxed for 16 h. The solvent was removed at reduced pressure. The solids were taken into water and neutralized by NaHCO3. Solids were collected and purified by column chromatography using 5% MeOH in DCM to give 350 mg of 2-(4-hydroxy-phenyl)-1H-quinolin-4-one (98%). MS (ES): m/z: 238.1 (M+1).
Name
1-(2-Amino-phenyl)-3-(4-methoxy-phenyl)-propane-1,3-dione
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:20])[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18]C)=[CH:14][CH:13]=1)=O>Br>[OH:18][C:15]1[CH:16]=[CH:17][C:12]([C:10]2[NH:1][C:2]3[C:3]([C:8](=[O:20])[CH:9]=2)=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:13][CH:14]=1

Inputs

Step One
Name
1-(2-Amino-phenyl)-3-(4-methoxy-phenyl)-propane-1,3-dione
Quantity
375 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)C(CC(=O)C1=CC=C(C=C1)OC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
Solids were collected
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1NC2=CC=CC=C2C(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.